
3,4-Diphenylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylcyclopent-2-en-1-one (DPC) is an organic compound that belongs to the cyclopentenone family. It is a yellow crystalline solid that is widely used in scientific research due to its unique chemical properties. DPC has been the subject of numerous studies over the years, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenylcyclopent-2-en-1-one is complex and not fully understood. However, it is known that 3,4-Diphenylcyclopent-2-en-1-one is a reactive electrophile that can react with nucleophiles such as thiols and amines. 3,4-Diphenylcyclopent-2-en-1-one can also induce the production of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) pathway. These mechanisms are thought to be responsible for the various biological effects of 3,4-Diphenylcyclopent-2-en-1-one.
Biochemical and Physiological Effects:
3,4-Diphenylcyclopent-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate the immune response. 3,4-Diphenylcyclopent-2-en-1-one has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been suggested that 3,4-Diphenylcyclopent-2-en-1-one may have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-Diphenylcyclopent-2-en-1-one is its versatility and its ability to react with a wide range of nucleophiles. This makes it a useful tool for studying various biological processes. However, one of the limitations of 3,4-Diphenylcyclopent-2-en-1-one is its potential toxicity, and care must be taken when handling and using this compound in the laboratory.
Direcciones Futuras
There are many future directions for the study of 3,4-Diphenylcyclopent-2-en-1-one, including its use in the development of new drugs for the treatment of cancer and other diseases, its use as a fluorescent probe for the detection of DNA damage, and its use in the study of oxidative stress and inflammation. Other future directions for the study of 3,4-Diphenylcyclopent-2-en-1-one include its use in the development of new imaging techniques and its use in the study of epigenetic modifications.
Conclusion:
In conclusion, 3,4-Diphenylcyclopent-2-en-1-one is a versatile and important compound that has a wide range of scientific research applications. Its unique chemical properties make it a valuable tool for studying various biological processes, and its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
3,4-Diphenylcyclopent-2-en-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Friedel-Crafts acylation reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde with cyclopentanone in the presence of a base catalyst such as sodium hydroxide. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene.
Aplicaciones Científicas De Investigación
3,4-Diphenylcyclopent-2-en-1-one has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its use as a photosensitizer for photodynamic therapy, and its use as a chemical inducer of apoptosis. 3,4-Diphenylcyclopent-2-en-1-one has also been used in the study of oxidative stress and inflammation, as well as in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
24771-62-8 |
|---|---|
Nombre del producto |
3,4-Diphenylcyclopent-2-en-1-one |
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3,4-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
Clave InChI |
JDBDZYFLZFNDLM-UHFFFAOYSA-N |
SMILES |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
24771-62-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

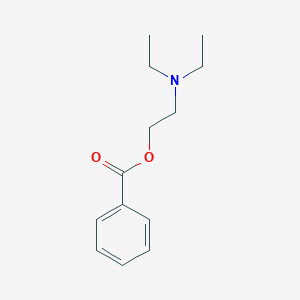
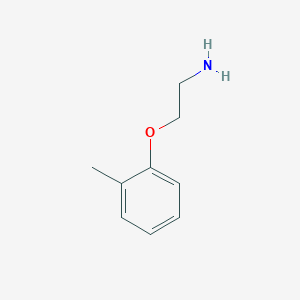


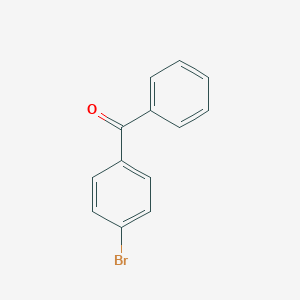

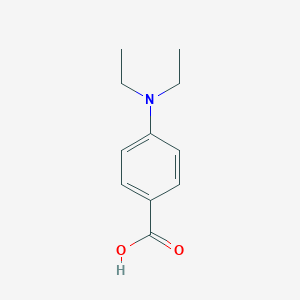

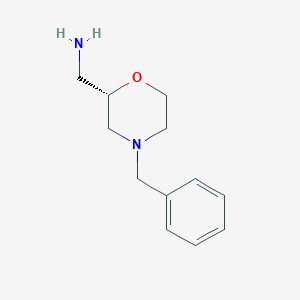

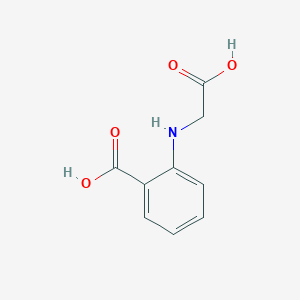
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)